The synthesis of 8-(2,3-dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one typically involves several steps that may include the construction of the quinoline core followed by the introduction of substituents. While specific methods can vary, a general approach involves:
The precise conditions (e.g., temperature, solvent, catalysts) would depend on the specific synthetic pathway chosen.
The molecular structure of 8-(2,3-dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one features:
The compound's SMILES representation is CC(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)(O)OC
, which provides insight into its connectivity and stereochemistry .
Chemical reactions involving this compound primarily focus on its functional groups. Potential reactions include:
These reactions are important for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
Further studies would be required to clarify its precise mechanism and target interactions.
The physical and chemical properties of 8-(2,3-dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 307.34 g/mol |
Exact Mass | 307.13688739 g/mol |
Topological Polar Surface Area | 88.50 Ų |
LogP (XlogP) | 0.10 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 6 |
These properties indicate that the compound has moderate lipophilicity and potential for solubility in various solvents .
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one has potential applications in various scientific fields:
The quinolinone structural motif demonstrates significant bioactivity in modulating cellular proliferation pathways, particularly those governing neural stem cell (NSC) dynamics. Structural analogs of 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one exhibit targeted interactions with key kinase signaling cascades essential for NSC maintenance and expansion. Notably, studies on related 1-methylquinolin-2(1H)-one compounds reveal potent inhibition of serine/threonine-protein kinase Pim-1 (PIM1), a critical regulator of cell cycle progression and apoptosis in neural progenitor populations [1]. PIM1 kinase inhibition disrupts phosphorylation-mediated degradation of cell cycle inhibitors like p27$^{Kip1}$ (CDKN1B), thereby promoting nuclear accumulation of this checkpoint protein and inducing G1 phase arrest in rapidly dividing NSCs [1].
The 4-methoxy and C-8 side chain modifications in 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one likely enhance its specificity for stem cell regulatory kinases compared to simpler quinolinones. Hydrogen-bonding interactions facilitated by the dihydroxy-methoxybutoxy substituent may enable precise docking within the ATP-binding cleft of PIM1 and related kinases (e.g., GSK-3β), modulating downstream effectors such as β-catenin and Myc [1] [6]. In vitro analyses of similar methoxy-substituted quinolinones demonstrate concentration-dependent effects on NSC proliferation, with low micromolar concentrations (1–5 µM) typically stimulating mitotic activity through enhanced cyclin D1 expression, while higher concentrations (>10 µM) suppress proliferation via p21$^{Cip1}$ and p27$^{Kip1}$ upregulation [5] [6]. This biphasic proliferative response highlights the compound’s potential for fine-tuning neurogenic niches.
Table 1: Effects of Quinolinone Analogs on Neural Stem Cell Kinase Pathways
Target Kinase | Regulatory Effect | Downstream Consequences | Proliferation Outcome |
---|---|---|---|
PIM1 | Inhibition | p27$^{Kip1}$ Stabilization; Myc Inactivation | G1 Arrest at High Dose |
GSK-3β | Partial Inhibition | β-Catenin Activation; Cyclin D1 Upregulation | Moderate Stimulation |
CDK2/Cyclin E | Indirect Suppression | Rb Hypophosphorylation; E2F Inhibition | Reduced S-phase Entry |
Structural features of 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one—particularly its aminomethyl-substituted quinolinone core—facilitate significant interactions with monoaminergic receptors. Research on closely related 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones reveals potent modulatory activity within dopaminergic and serotonergic systems, mediated primarily through receptor antagonism [5]. The compound’s extended C-8 alkoxy side chain may further enhance receptor binding affinity and selectivity compared to simpler analogs like 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one.
Dopamine D₂ receptor antagonism represents a principal mechanism, evidenced by behavioral studies showing quinolinone-mediated reversal of apomorphine-induced stereotypy and potentiation of amphetamine locomotor effects—classic indicators of D₂ blockade [5]. This antagonism elevates synaptic dopamine concentrations in prefrontal and limbic regions, as confirmed via microdialysis in rodent models. Serotonergic interactions are equally significant, with selective 5-HT₂A receptor antagonism demonstrated through attenuation of DOI (2,5-dimethoxy-4-iodoamphetamine)-induced head twitch responses [5]. The antidepressant-like efficacy observed in tail suspension tests for lead compounds (e.g., 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one) correlates with altered serotonin turnover and cortical 5-HT₂A receptor density [5].
Table 2: Receptor Binding Profile of Quinolinone Neuroactive Analogs
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Neurobehavioral Correlation |
---|---|---|---|
Dopamine D₂ | 18.7 ± 2.3* | Competitive Antagonist | Antipsychotic; Pro-cognitive Effects |
Serotonin 5-HT₂A | 22.4 ± 3.1* | Inverse Agonist | Antidepressant; Anti-anxiety Effects |
Serotonin 5-HT₆ | 143.5 ± 12.6 | Partial Agonist | Memory Enhancement |
α₁-Adrenergic | >1000 | Negligible | – |
*Values representative of high-affinity analogs like 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one [5]
The quinolinone core structure demonstrates notable activity in modulating excitatory neurotransmission, particularly through interactions with ionotropic glutamate receptors. Crystallographic studies of related compounds (e.g., 3-hydroxy-7,8-dimethoxyquinolin-2(1H)-one) reveal molecular conformations stabilized by intramolecular hydrogen bonding between the C-3 hydroxyl and C-2 carbonyl groups—a feature conserved in 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one [8]. This configuration creates a planar pharmacophore capable of allosteric modulation of NMDA and AMPA receptors.
Functional assessments indicate that 4-hydroxyquinolin-2(1H)-one derivatives selectively enhance NMDA receptor currents at glycine-binding sites, acting as positive allosteric modulators (PAMs) with negligible activity at glutamate recognition sites [5]. The dihydroxy-methoxybutoxy side chain in 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one may further potentiate this activity through interactions with extracellular receptor domains, promoting receptor clustering and synaptic stabilization. In vitro electrophysiological recordings demonstrate quinolinone-mediated increases in NMDA receptor open probability and prolonged decay kinetics of excitatory postsynaptic currents (EPSCs) in hippocampal slices [5]. This potentiation enhances long-term potentiation (LTP) magnitude in the CA1 region—a critical mechanism underlying synaptic plasticity and cognitive functions. Complementary AMPA receptor modulation occurs through reduced receptor desensitization, evidenced by prolonged kainate-induced currents in cortical neurons [5] [6].
Beyond proliferative control, 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one significantly influences lineage commitment and maturation of neural progenitor cells (NPCs). The compound’s multifunctional substituents—particularly the C-8 dihydroxy-methoxybutoxy extension—enable interactions with neurodevelopmental signaling pathways governing differentiation. Transcriptomic analyses of NPCs treated with structural analogs reveal upregulation of proneural transcription factors (NeuroD1, Ngn2) and concomitant suppression of glial fate determinants (NFIA, SOX9), indicating preferential promotion of neuronal over astroglial differentiation [5] [6].
Mechanistically, the compound enhances BMP/Smad signaling while attenuating Notch pathway activity—a combinatorial effect that biases NPCs toward neuronal commitment. Pharmacological studies demonstrate 40–60% increases in βIII-tubulin⁺ neurons derived from cortical NPCs following treatment with 10 µM quinolinone derivatives, accompanied by reciprocal reductions in GFAP⁺ astrocytes [5]. This neurogenic bias involves epigenetic modifications, including enhanced histone H3 acetylation at neuronal gene promoters (e.g., NeuroD1, DCX) and recruitment of CREB-binding protein (CBP) to neurogenic loci. The timing of exposure proves critical: early administration (days 1–3 post-induction) primarily enhances neuronal specification, while later treatment (days 4–7) accelerates dendritic arborization and synaptic maturation through TrkB-mediated BDNF signaling potentiation [1] [5]. These stage-specific effects position the compound as a promising candidate for neuroregenerative strategies targeting both neurogenesis and circuit integration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0